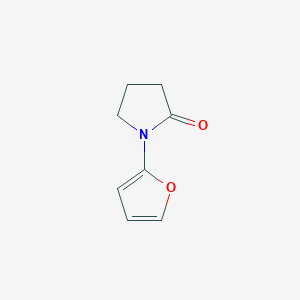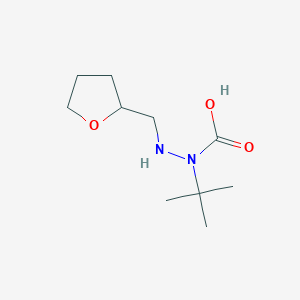![molecular formula C17H22N2O4 B12880202 2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-58-5](/img/structure/B12880202.png)
2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups at positions 2 and 6, and an isoxazole ring attached to the nitrogen atom of the benzamide via a tert-pentyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from a hydroxylamine derivative and an oxidizing agent.
Attachment of the Isoxazole Ring to the Benzamide Core: The isoxazole ring is then attached to the benzamide core through a nucleophilic substitution reaction. This step involves the reaction of the isoxazole with a benzoyl chloride derivative in the presence of a base.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through a methylation reaction using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of 2,6-dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound’s stability and reactivity make it suitable for use in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a chitin synthesis inhibitor, the compound binds to and inhibits the activity of enzymes involved in the biosynthesis of chitin, a key component of the exoskeleton in insects . This inhibition disrupts the formation of the exoskeleton, leading to the death of the insect.
類似化合物との比較
Similar Compounds
2,6-Dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide: This compound has similar structural features but with different substituents on the phenyl ring, which can affect its biological activity.
5-Benzoylamino-3-phenylisoxazole: Another related compound with a benzoylamino group attached to the isoxazole ring, known for its chitin synthesis inhibition properties.
Uniqueness
2,6-Dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide is unique due to the presence of the tert-pentyl group, which can influence its steric and electronic properties, potentially enhancing its biological activity and specificity compared to other similar compounds.
特性
CAS番号 |
82558-58-5 |
|---|---|
分子式 |
C17H22N2O4 |
分子量 |
318.4 g/mol |
IUPAC名 |
2,6-dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C17H22N2O4/c1-6-17(2,3)13-10-14(23-19-13)18-16(20)15-11(21-4)8-7-9-12(15)22-5/h7-10H,6H2,1-5H3,(H,18,20) |
InChIキー |
BKMCGVBLUIYGED-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)

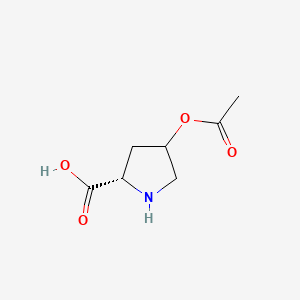
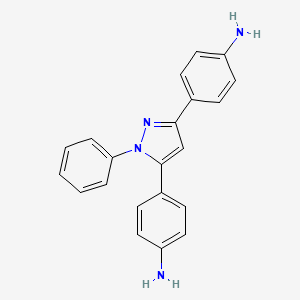
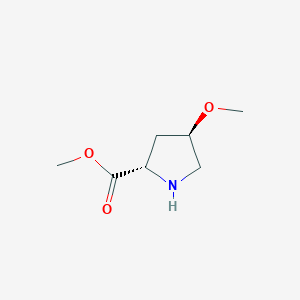
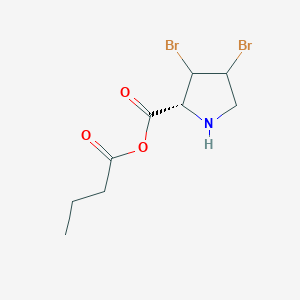
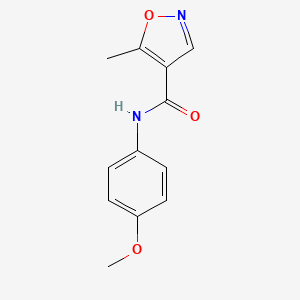
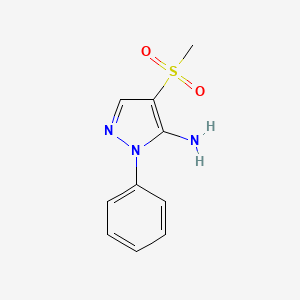
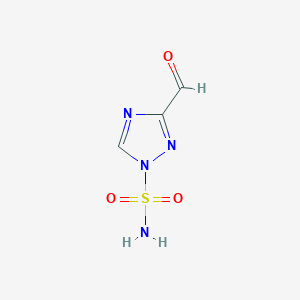
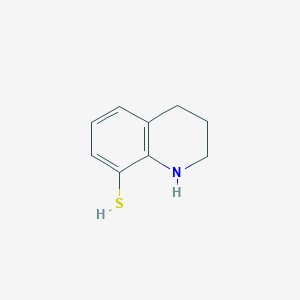
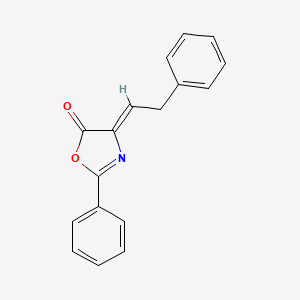
![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
